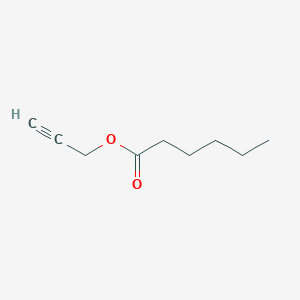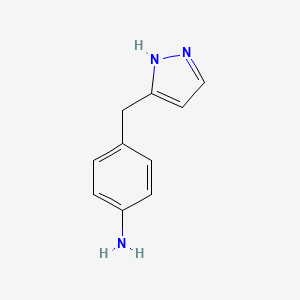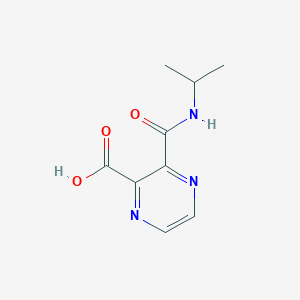
4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) (R)-2-methylpiperazine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate is a complex organic compound with potential applications in medicinal chemistry. This compound features a quinazoline core, which is a common scaffold in many biologically active molecules. The presence of various functional groups, such as tert-butyl, chloro, fluoro, methoxy, and piperazine, contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate typically involves multiple steps, including the formation of the quinazoline core, introduction of the amino group, and subsequent functionalization with the tert-butyl, chloro, fluoro, methoxy, and piperazine groups. Common synthetic routes may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Functionalization: The tert-butyl, chloro, fluoro, methoxy, and piperazine groups can be introduced through various organic reactions, such as alkylation, halogenation, and amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. Process optimization may also focus on minimizing waste and improving the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases, such as cancer or infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can interact with these targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and covalent bonding. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate: Unique due to its specific combination of functional groups and potential biological activities.
Other Quinazoline Derivatives: Compounds with similar quinazoline cores but different functional groups, such as gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
The uniqueness of 4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to other quinazoline derivatives
Properties
Molecular Formula |
C26H29ClFN5O5 |
|---|---|
Molecular Weight |
546.0 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2-methylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C26H29ClFN5O5/c1-15-13-32(24(34)38-26(2,3)4)9-10-33(15)25(35)37-21-11-16-19(12-20(21)36-5)29-14-30-23(16)31-18-8-6-7-17(27)22(18)28/h6-8,11-12,14-15H,9-10,13H2,1-5H3,(H,29,30,31) |
InChI Key |
CKCKFPRCPYNNQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988599.png)
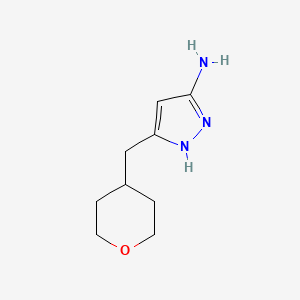
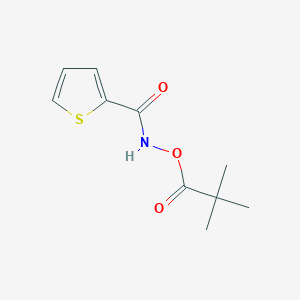
![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)
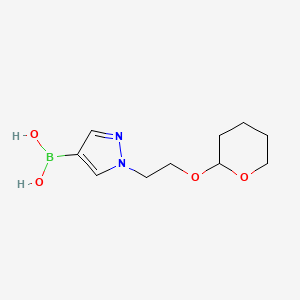
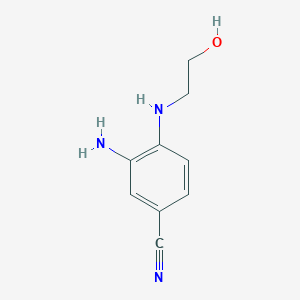
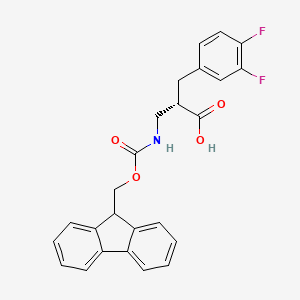
![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)
